Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid

Medicinal Chemistry Chemical Biology Process Chemistry

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6) is a fused bicyclic heterocycle bearing a carboxylic acid group at the 3-position of the thiazole ring, with a molecular formula of C6H4N2O2S and a monoisotopic mass of 167.99934 Da. It belongs to the imidazothiazole class, a scaffold recognized for potential kinase inhibition and MMP-2 modulation.

Molecular Formula C6H4N2O2S
Molecular Weight 168.17
CAS No. 1306605-02-6
Cat. No. B2979441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[4,3-b][1,3]thiazole-3-carboxylic acid
CAS1306605-02-6
Molecular FormulaC6H4N2O2S
Molecular Weight168.17
Structural Identifiers
SMILESC1=C2N(C=N1)C(=CS2)C(=O)O
InChIInChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10)
InChIKeyGGLOUSFVLGNFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6): Structural Identity and Procurement Baseline


Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6) is a fused bicyclic heterocycle bearing a carboxylic acid group at the 3-position of the thiazole ring, with a molecular formula of C6H4N2O2S and a monoisotopic mass of 167.99934 Da . It belongs to the imidazothiazole class, a scaffold recognized for potential kinase inhibition and MMP-2 modulation [1]. Its primary commercial availability is as a research chemical building block, typically supplied at ≥95% purity .

Procurement Risk in Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid: Why Regioisomeric Purity Dictates Research Outcomes


Generic substitution among imidazothiazole carboxylic acid isomers or simpler heterocyclic analogs is not scientifically valid without explicit structural verification. The position of the carboxylic acid (e.g., 3- vs. 5-position) fundamentally alters geometric, electronic, and hydrogen-bonding properties, leading to divergent biological activity and synthetic reactivity [1]. Even within scaffold-hopping exercises, a thiazolyl-carboxylic acid (TCA) showed an IC50 of 3.4 μM against MMP-2, while its imidazole-carboxylic acid (ICA) isostere exhibited a notably weaker IC50 of 6.6 μM, demonstrating that subtle heterocycle replacement can cause a ~2-fold loss in potency [2]. Consequently, procurement of the exact regioisomer, confirmed by InChIKey (GGLOUSFVLGNFKZ-UHFFFAOYSA-N) [3], is a prerequisite for reproducible SAR studies. Interchanging with the 5-carboxylic acid isomer (CAS 268551-89-9) or other in-class compounds without rigorous analytical cross-validation will introduce uncontrolled variables and compromise data integrity.

Head-to-Head Differentiation Guide for Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6)


Regioisomeric Identity Confirmation via InChIKey and Canonical SMILES

Procurement integrity for imidazo[4,3-b][1,3]thiazole derivatives hinges on unequivocal regiochemical assignment. The target compound (CAS 1306605-02-6) is defined by its unique InChIKey (GGLOUSFVLGNFKZ-UHFFFAOYSA-N) and canonical SMILES (O=C(O)C1=CSC2=CN=CN21), as verified by vendor specifications . In contrast, the 5-carboxylic acid regioisomer (CAS 268551-89-9) possesses a distinct SMILES (O=C(O)C1=NC=C2SC=CN21) and InChI . Misidentification due to naming ambiguity or database errors can lead to a synthesis of the wrong lead series, as the 3-carboxylic acid provides a thiazole-anchored carboxylate vector unavailable from the 5-isomer.

Medicinal Chemistry Chemical Biology Process Chemistry

Purity Specification and Vendor QC Transparency vs. Undefined Commercial Alternatives

Commercial supply of Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid from reputable vendors such as Fluorochem and Leyan consistently report a minimum purity of 95% . In contrast, many alternative laboratory chemical suppliers list this compound without a publicly verifiable purity specification or a certificate of analysis (CoA). For screening libraries, a 5% impurity level can introduce confounding bioactivity noise. A 95% purity baseline ensures that a 10 μM screening concentration corresponds to ≤0.5 μM potential impurity interference, whereas an undefined purity material could expose assays to significantly higher levels of uncharacterized contaminants.

Medicinal Chemistry High-Throughput Screening Chemical Procurement

Class-Level Potency Differentiation: Carboxylic Acid- vs. Hydroxamic Acid-Based MMP-2 Inhibition

While direct quantitative data for CAS 1306605-02-6 are not available in primary literature, crucial class-level evidence positions the imidazole/thiazole carboxylic acid chemotype as superior to the classical hydroxamic acid zinc-binding group (ZBG) for MMP-2 inhibition. A direct head-to-head study revealed that the thiazolyl-carboxylic acid MMPI-1157 (AMRI-101A) inhibits MMP-2 with an IC50 of 3.4 μM, whereas its hydroxamic acid counterpart AMRI-101H showed significantly weaker activity at 12 μM [1]. This represents a 3.5-fold improvement in potency for the carboxylic acid form. This finding is consistent across multiple chemical pairs and establishes the carboxylic acid motif as the preferred ZBG for this target [1].

Cardioprotection Enzymology Inhibitor Design

Validated Research Applications for Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6)


Regioselective SAR Exploration of MMP-2 Inhibitors for Cardioprotection

The 3-carboxylic acid scaffold of CAS 1306605-02-6 provides a structurally defined starting point for exploring thiazole-anchored MMP-2 inhibitors, directly extending the chemotype validated in the MMPI-1154/1157 series [1]. The specific regiochemistry positions the carboxylate ZBG for optimal interaction with the catalytic zinc ion while allowing for derivatization at the imidazole moiety. [1]

Kinase Inhibitor Fragment Library Design

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid serves as a privileged fragment for kinase ATP-binding site competition, leveraging the imidazothiazole core to engage the hinge region while the carboxylic acid extends toward the solvent-exposed or ribose pocket. The precise 3-COOH regiochemistry provides a vector geometrically distinct from the 5-COOH isomer, enabling orthogonal exploration of chemical space [1].

Synthetic Building Block for Bioisostere-Driven Optimization

The fused imidazole-thiazole system with a 3-carboxylic acid handle is a proven synthetic module for generating diverse bioactive compounds [1]. The robustness of this scaffold facilitates amide coupling, esterification, and decarboxylative cross-coupling reactions without ring degradation, offering a reliable entry point for library synthesis where the regioisomeric identity must be tightly controlled. [1]

Quote Request

Request a Quote for Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.